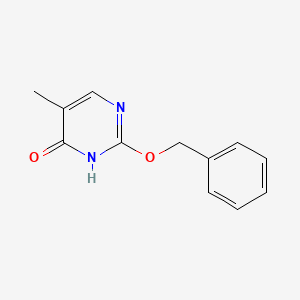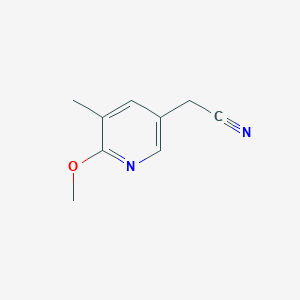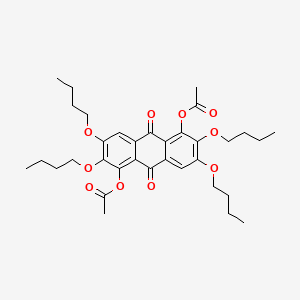
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple butoxy groups and a diacetate moiety, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene derivatives with butanol and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications .
化学反応の分析
Types of Reactions
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
科学的研究の応用
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
作用機序
The mechanism of action of 2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s butoxy and diacetate groups play a crucial role in its binding affinity and reactivity. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses .
類似化合物との比較
Similar Compounds
2,3,6,7-Tetramethoxy-9,10-dihydroanthracene: Similar in structure but with methoxy groups instead of butoxy groups.
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Lacks the butoxy and diacetate groups, resulting in different chemical properties.
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Contains hydroxy groups, leading to different reactivity and applications.
Uniqueness
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is unique due to its combination of butoxy and diacetate groups, which impart distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and in various scientific research applications .
特性
CAS番号 |
189205-05-8 |
|---|---|
分子式 |
C34H44O10 |
分子量 |
612.7 g/mol |
IUPAC名 |
(5-acetyloxy-2,3,6,7-tetrabutoxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C34H44O10/c1-7-11-15-39-25-19-23-27(33(43-21(5)35)31(25)41-17-13-9-3)30(38)24-20-26(40-16-12-8-2)32(42-18-14-10-4)34(44-22(6)36)28(24)29(23)37/h19-20H,7-18H2,1-6H3 |
InChIキー |
XWWGSAIYLZHLQU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCC)OCCCC)OC(=O)C)OC(=O)C)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

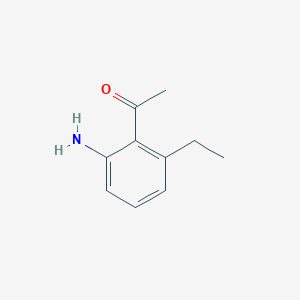

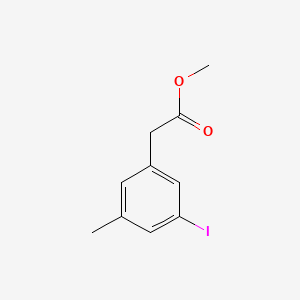
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
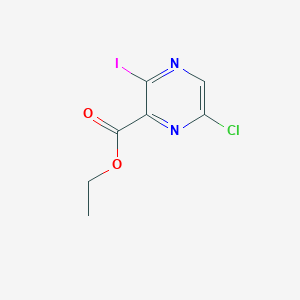

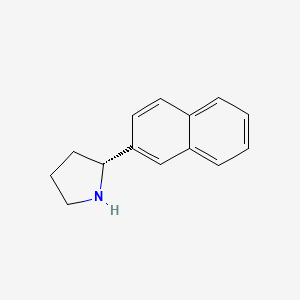
![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
